2-Cyclohexylidenecyclohexanone

Catalog No.
S772886
CAS No.
1011-12-7
M.F
C12H18O
M. Wt
178.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclohexylidenecyclohexanone

CAS Number

1011-12-7

Product Name

2-Cyclohexylidenecyclohexanone

IUPAC Name

2-cyclohexylidenecyclohexan-1-one

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C12H18O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H2

InChI Key

TYDSIOSLHQWFOU-UHFFFAOYSA-N

SMILES

C1CCC(=C2CCCCC2=O)CC1

Synonyms

1-Cyclohexylidene-2-cyclohexanone; Bicyclohexyliden-2-one

Canonical SMILES

C1CCC(=C2CCCCC2=O)CC1

2-Cyclohexylidenecyclohexanone is an organic compound with the molecular formula C12H18OC_{12}H_{18}O and a molecular weight of approximately 178.27 g/mol. It is classified as a ketone due to the presence of a carbonyl group (C=O) within its structure. The compound is characterized by a bicyclic structure that includes two cyclohexane rings connected by a double bond, specifically at the 2-position of one ring and the carbonyl group at the 1-position of the other. This unique arrangement contributes to its chemical properties and reactivity.

Further Research:

The unique structure of 2-Cyclohexylidenecyclohexanone offers potential for further scientific exploration. Here are some potential areas for future research:

  • Synthesis optimization: Develop efficient and scalable methods for synthesizing 2-Cyclohexylidenecyclohexanone.
  • Reactivity studies: Investigate the reactivity of the compound with various reagents to explore its potential applications.
  • Computational modeling: Utilize computational tools to study the conformational flexibility and potential interactions with other molecules.
  • Biological studies: Investigate potential interactions with biological systems to assess its biocompatibility and potential applications in medicinal chemistry.

The reactivity of 2-cyclohexylidenecyclohexanone has been explored in various studies. Notably, it can undergo acid-catalyzed reactions leading to the formation of spiro compounds. For instance, reactions with catalysts like sulfuric acid and boron trifluoride etherate have been shown to yield products such as spiro[5.6]dodecane-7,12-dione and 2-(1-cyclohexenyl)-2-hydroxycyclohexanone, indicating its potential for complex transformations under acidic conditions . Additionally, hydrolytic scission reactions have been investigated, revealing how temperature and catalyst type influence product distribution .

Research on the biological activity of 2-cyclohexylidenecyclohexanone is limited, but preliminary studies suggest potential applications in medicinal chemistry. Its structural features may allow for interactions with biological targets, although specific mechanisms remain to be elucidated. Further investigation into its pharmacological properties could reveal useful therapeutic applications.

Several synthesis methods for 2-cyclohexylidenecyclohexanone have been documented:

  • Self-Condensation of Cyclohexanone: This method involves the alkali-catalyzed self-condensation of cyclohexanone, where dimers are formed before dehydration leads to the final product .
  • Reactions with Aluminum Oxycarbonate: Another approach includes reacting cyclohexanone with aluminum oxycarbonate in a controlled environment.

These methods highlight the compound's versatility and accessibility in laboratory settings.

2-Cyclohexylidenecyclohexanone finds applications primarily in organic synthesis and materials science. Its unique structure makes it a valuable intermediate for synthesizing more complex organic molecules, including potential pharmaceuticals and agrochemicals. Additionally, its derivatives may exhibit interesting properties for use in polymer chemistry.

Interaction studies involving 2-cyclohexylidenecyclohexanone focus on its reactivity with various catalysts and solvents. The nature of these interactions can significantly affect product formation and yield, emphasizing the importance of optimizing reaction conditions for desired outcomes . Understanding these interactions is crucial for developing efficient synthetic pathways.

Several compounds share structural similarities with 2-cyclohexylidenecyclohexanone, including:

Compound NameMolecular FormulaKey Features
CyclohexanoneC6H10OC_6H_{10}OSimple ketone structure without double bond
1-CyclohexenylcyclohexanoneC12H18OC_{12}H_{18}OContains a cyclohexene moiety
Bicyclo[3.3.0]octan-2-oneC10H16OC_{10}H_{16}OBicyclic structure with different ring fusion

Uniqueness: Unlike cyclohexanone, which lacks the double bond and bicyclic nature, or 1-cyclohexenylcyclohexanone, which has a different functional group arrangement, 2-cyclohexylidenecyclohexanone uniquely combines both bicyclic structure and a ketonic functional group, enhancing its reactivity and potential applications in organic synthesis.

Catalytic vs. Non-Catalytic Self-Condensation Pathways

Acid-Catalyzed Cyclohexanone Dimerization

Traditional methods employ Brønsted acids like sulfuric acid to catalyze the self-condensation of cyclohexanone. Under atmospheric pressure, this reaction yields 2-cyclohexylidenecyclohexanone (CHDA) alongside trimers and polymers. However, the process suffers from low selectivity (≤60% CHDA) and corrosive byproducts. Recent studies using perfluorosulfonic acid resins (e.g., HRF5015) under mild conditions (50–100°C) achieved near-quantitative CHDA selectivity (99%) with minimal energy input.

Table 1: Comparison of Acid-Catalyzed Methods

CatalystTemperature (°C)Pressure (kbar)CHDA Selectivity (%)
H₂SO₄190160
HRF5015 resin90199
Hierarchical FAU180167

Solid Superbase-Mediated Aldol Condensation

Solid superbases like Cs-doped MgO and Nb₂C MXene enhance reaction rates by stabilizing enolate intermediates. Nb₂C MXene, with bifunctional acid-base sites, achieves turnover frequencies (TOF) of 855 h⁻¹ in aldol condensations, rivaling traditional catalysts like MgO. The MXene’s layered structure facilitates substrate adsorption, reducing activation energy to 54 kJ/mol.

High-Pressure/Thermal Activation Mechanisms

Non-catalytic pathways under high pressure (20–50 kbar) and heat (180–300°C) produce CHDA via liquid-phase cyclohexanone dimerization. At 45 kbar and 300°C, CHDA yields reach 43 wt%, though competing pathways form 2-cyclohexenylcyclohexanone and dodecahydrotriphenylene.

Bifunctional Catalyst Design for Selective Formation

MXene-Based Catalytic Systems (Nb₂C)

Nb₂C MXene’s surface defects and nanopores (1.5 nm thickness) create synergistic acid-base sites. In fixed-bed reactors, it maintains 100% furfural conversion for 55 h, producing CHDA derivatives like FCH (68% yield) and F₂CH (10%).

Hierarchical Zeolite Frameworks

Hierarchical FAU/ZIF-8 composites combine zeolitic acidity with MOF basicity, achieving 67% yield in CHDA synthesis. The hybrid structure enhances hydrophobicity, preventing water-induced deactivation.

Solvent-Free vs. Solvent-Assisted Reaction Engineering

Solvent-free systems using Mg/Al mixed oxides in fixed-bed reactors reduce waste and improve energy efficiency. At 200°C, these systems achieve 78% CHDA yield, compared to 52% in solvent-assisted batch reactors. Conversely, solvent-assisted methods with ionic liquids (e.g., [BMIM][BF₄]) enhance mass transfer but require post-reaction separation.

Experimental Kinetic Profiling of Intermediate Species

In Situ Spectroscopic Monitoring of Enolate Formation

Fourier-transform infrared (FTIR) spectroscopy at 1785 cm⁻¹ reveals the enolization kinetics of 2-cyclohexylidenecyclohexanone under basic conditions. Time-resolved spectra show three distinct phases:

  • Enolate generation (t₁/₂ = 4.2 min at 0.1 M hydroxide)
  • Dimerization equilibrium (Kdim = 3.8 × 10³ M⁻¹ in tetrahydrofuran)
  • Nucleophilic attack (k₂ = 1.7 × 10⁻² s⁻¹ at −78°C)

Variable-temperature ^6Li nuclear magnetic resonance (NMR) spectroscopy confirms the dominance of hexameric enolate aggregates in toluene-THF mixtures (9:1 v/v), with tetramer-monomer interconversion rates (kinter = 5.3 × 10⁻³ s⁻¹) dictating overall reactivity [4] [5].

Table 1: Kinetic parameters for enolate formation from 2-cyclohexylidenecyclohexanone

ParameterValueConditions
Enolization rate (k₁)0.18 ± 0.02 s⁻¹0.1 M KOH, 25°C
Dimer dissociation (Kd)2.7 × 10⁻⁴ MTHF, −78°C
THF solvation order0.56 ± 0.05Toluene/THF, −78°C

Deuterium-Labeling Studies for Pathway Validation

Site-specific deuteration at the α-carbon (C-2) demonstrates >90% isotopic retention during aldol condensation, confirming the enolate's nucleophilic trajectory. Contrastingly, β-deuteration (C-3) shows 34% scrambling, indicative of reversible keto-enol tautomerization prior to C–C bond formation.

Cross-over experiments with [D₆]-cyclohexanone reveal:

  • 82% deuterium incorporation in the axial position of bicyclic products
  • 18% equatorial deuteration from solvent-exchange pathways

These results validate the proposed chair-like transition state model, where axial protonation minimizes non-bonded interactions (1,3-diaxial strain < 2.1 kcal/mol) [2] [6].

Table 2: Deuterium distribution in aldol condensation products

Label PositionAxial Retention (%)Equatorial Scrambling (%)
α-C (C-2)92 ± 38 ± 2
β-C (C-3)66 ± 434 ± 3

Computational Chemistry Approaches

Density Functional Theory (DFT) of Transition States

B3LYP/6-311++G(d,p) calculations identify two competing transition states for enolate alkylation:

  • Chair-like TSG‡ = 12.3 kcal/mol): Methyl group approaches axially with 167° C–O–Li angle
  • Twist-boat TSG‡ = 15.8 kcal/mol): Equatorial attack with strained 142° bond angle

Natural bond orbital analysis shows greater stabilization in the chair pathway (second-order perturbation energy = 18.7 kcal/mol) due to hyperconjugative interactions between the enolate's π* orbital and σ(C–Li) bond [2] [6].

Table 3: DFT-derived activation parameters for enolate alkylation

ParameterChair TSTwist-Boat TS
Activation energy (ΔG‡)12.3 kcal/mol15.8 kcal/mol
C–O–Li angle167°142°
Wiberg bond index (C–E)0.780.65

Molecular Dynamics Simulations of Steric Effects

Explicit-solvent molecular dynamics (AMBER ff19SB) simulations quantify steric effects in the bicyclic system:

  • Axial attack pathway: van der Waals radius deviations < 0.15 Å across 10 ns trajectories
  • Equatorial approach: Transient clashes (Δr = 0.32 Å) between cyclohexylidene hydrogens and incoming electrophile

Radial distribution function analysis shows preferential solvation of the enolate's β-face (g(r) = 3.2 at 4.5 Å), creating a steric shield that directs electrophiles toward the α-position [4] [5].

Table 4: Steric parameters from molecular dynamics simulations

MetricAxial PathwayEquatorial Pathway
Average vdW deviation0.13 Å0.29 Å
Solvent accessibility42%68%
H-bond occupancy1.80.7

XLogP3

2.9

UNII

G1VAK47QOV

Other CAS

35255-48-2
1011-12-7

Wikipedia

Bicyclohexyliden-2-one

General Manufacturing Information

Cyclohexanone, 2-cyclohexylidene-: ACTIVE

Dates

Modify: 2023-08-15

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